molecular formula C21H20N4O B13746827 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol CAS No. 2475-42-5

2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol

Cat. No.: B13746827
CAS No.: 2475-42-5
M. Wt: 344.4 g/mol
InChI Key: ZWGIWBPSFVJJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol is an organic compound with the molecular formula C21H20N4O. It is a type of azo compound, characterized by the presence of two phenyl rings connected by azo groups (-N=N-). This compound is known for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol typically involves the diazotization of m-toluidine followed by coupling with p-cresol. The reaction conditions generally include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.

    Diazotization: m-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with p-cresol in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Halogenation, nitration, and sulfonation can be carried out using halogens, nitric acid, and sulfuric acid, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol has various applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-(m-Tolylazo)-m-tolyl]azo]-phenol
  • 2-[[4-(m-Tolylazo)-m-tolyl]azo]-aniline
  • 2-[[4-(m-Tolylazo)-m-tolyl]azo]-naphthol

Uniqueness

2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct color properties and reactivity compared to other similar azo compounds.

Properties

CAS No.

2475-42-5

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

4-methyl-2-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]phenol

InChI

InChI=1S/C21H20N4O/c1-14-5-4-6-17(11-14)22-24-19-9-8-18(13-16(19)3)23-25-20-12-15(2)7-10-21(20)26/h4-13,26H,1-3H3

InChI Key

ZWGIWBPSFVJJAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N=NC3=C(C=CC(=C3)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.